5-(2-Hydroxyethyl)pyridin-2(1H)-one
Description
5-(2-Hydroxyethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl-ethyl substituent at the 5-position of the pyridinone ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-fibrotic agents. Its structure enables hydrogen bonding via the hydroxyl group, influencing solubility and biological interactions.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,5,9H,3-4H2,(H,8,10) |
InChI Key |
CDNQMDCJCSXMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Hydroxyethyl)pyridin-2(1H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-(2-Hydroxyethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The pyridin-2(1H)-one scaffold is highly modular, with substituents at the 1-, 3-, and 5-positions significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of select analogs:
Notes:
Spectral and Analytical Data
- NMR Signatures : Hydroxyethyl groups typically show resonances at δ 3.4–3.7 ppm (CH₂OH) and δ 1.8–2.2 ppm (CH₂), distinct from aromatic protons in hydroxybenzoyl analogs (δ 6.5–8.0 ppm) .
- HRMS-ESI: Molecular ion peaks for hydroxyethyl derivatives align with calculated masses (e.g., [M+H]⁺ = 216.16 for C₉H₁₃NO₂), whereas hydroxybenzoyl analogs show higher masses (e.g., [M+H]⁺ = 215.21 for C₁₂H₉NO₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
